molecular formula C13H17F3N2O3S B13781048 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine

3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine

Katalognummer: B13781048
Molekulargewicht: 338.35 g/mol
InChI-Schlüssel: GDGZJWWIHVBLMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a trifluoromethoxyphenyl group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 3,5-dimethylpiperazine with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfonyl group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine is unique due to the combination of its piperazine ring and trifluoromethoxyphenyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H17F3N2O3S

Molekulargewicht

338.35 g/mol

IUPAC-Name

3,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine

InChI

InChI=1S/C13H17F3N2O3S/c1-9-7-18(8-10(2)17-9)22(19,20)12-5-3-11(4-6-12)21-13(14,15)16/h3-6,9-10,17H,7-8H2,1-2H3

InChI-Schlüssel

GDGZJWWIHVBLMW-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CC(N1)C)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.